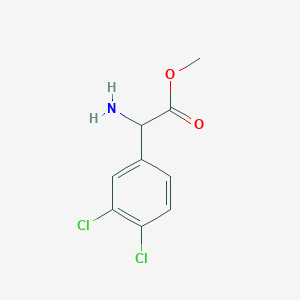

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSNQOTUSKXUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

This guide serves as a definitive technical reference for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride (CAS 1078611-21-8). It is engineered for researchers and process chemists requiring actionable data on synthesis, characterization, and pharmaceutical applications.

Strategic Building Block for CNS-Active Spirocyclic & Bicyclic Pharmacophores

CAS: 1078611-21-8

Formula: C

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a specialized chiral phenylglycine derivative . In modern drug discovery, it functions as a critical scaffold for synthesizing 3,4-dichlorophenyl-substituted bicyclic amines , a structural motif central to triple reuptake inhibitors (TRI) like Centanafadine (EB-1020) .

Unlike simple benzylamines, the phenylglycine backbone provides a pre-functionalized

Physicochemical Profile & Identification

The following data aggregates experimental baselines for the hydrochloride salt.

| Property | Specification / Value | Technical Note |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere. |

| Melting Point | >180°C (Decomposition) | Analog Reference: 4-Cl analog melts ~199-202°C. Exact value depends on enantiomeric purity. |

| Solubility | High: Methanol, DMSO, WaterLow: Hexanes, Et | Protic solvents stabilize the ammonium salt form. |

| pKa (Calc) | ~7.2 (Amine), ~2.1 (Ester hydrolysis) | Amine is less basic than alkyl amines due to the electron-withdrawing phenyl ring. |

| Chirality | Racemic or Enantiopure (S/R) | CAS 1078611-21-8 typically refers to the generic structure; specific enantiomers have distinct CAS numbers.[1] |

| Hygroscopicity | Moderate | Requires desiccation; hydrolysis of the methyl ester can occur upon prolonged moisture exposure. |

Synthetic Utility & Mechanism[2][3]

Role in Drug Development (The "Centanafadine" Connection)

The 3,4-dichlorophenyl motif is a "privileged structure" in neuroscience, enhancing lipophilicity and binding affinity to monoamine transporters (SERT, DAT, NET).

-

Primary Application: Precursor to (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane (Centanafadine core).

-

Mechanism: The ester group is reduced to a primary alcohol (using LiAlH

or NaBH

Visualization: Strategic Synthesis Pathway

The following diagram illustrates the transformation of the aldehyde precursor into the target ester and its subsequent application in generating the bicyclic core.

Caption: Synthesis of CAS 1078611-21-8 via Strecker chemistry and its downstream application in bicyclic drug synthesis.

Experimental Protocols

Synthesis via Strecker Reaction (Lab Scale)

Note: This protocol describes the formation of the racemic ester. For enantiopure forms, chiral resolution (Step 3) is required.

Reagents: 3,4-Dichlorobenzaldehyde (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq), Methanol (saturated with HCl).

-

Amino Nitrile Formation:

-

Dissolve 3,4-dichlorobenzaldehyde in MeOH/Water (1:1).

-

Add NH

Cl followed by slow addition of NaCN (Caution: HCN evolution). -

Stir at RT for 12-18 hours.

-

Extract with EtOAc, wash with brine, and concentrate to yield the

-aminonitrile.

-

-

Pinner Hydrolysis/Esterification:

-

Dissolve the crude aminonitrile in anhydrous Methanol.

-

Bubble dry HCl gas into the solution at 0°C until saturation (or use Acetyl Chloride/MeOH).

-

Reflux for 4-6 hours. The nitrile hydrolyzes to the imidate and then the ester.

-

Concentrate in vacuo. Precipitate the product by adding cold Et

O.

-

-

Purification:

-

Recrystallize the hydrochloride salt from MeOH/Et

O to obtain white crystals.

-

Analytical Characterization (Expected Data)

Use these parameters to validate your synthesized compound.

-

H NMR (400 MHz, DMSO-

-

9.10 (br s, 3H, NH

- 7.85 (d, 1H, Ar-H) – Aromatic ring (ortho to Cl).

- 7.70 (d, 1H, Ar-H) – Aromatic ring.

- 7.55 (dd, 1H, Ar-H) – Aromatic ring.

-

5.35 (s, 1H, CH -NH

-

3.75 (s, 3H, O-CH

-

9.10 (br s, 3H, NH

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

-

Detection: UV @ 220 nm (Amide/Ester) and 254 nm (Aromatic).

-

Handling, Stability & Safety

Stability Profile

-

Thermal: Stable up to 150°C; decomposition releases HCl and NO

. -

Hydrolytic: The methyl ester is susceptible to hydrolysis in basic aqueous media, reverting to the free amino acid (zwitterion).

-

Storage: Store at 2-8°C in a tightly sealed container under Argon.

Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precaution: Handle in a fume hood. Do not breathe dust. In case of contact with eyes, rinse immediately with water for 15 minutes.

References

-

PubChem. (2025).[2] Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (Analog Reference). National Library of Medicine. [Link]

- Google Patents. (2008). Methods and compositions for production of 1-aryl-3-azabicyclo[3.1.0]hexanes. WO2008013856A2.

Sources

An In-depth Technical Guide to 3,4-Dichlorophenylglycine Methyl Ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-dichlorophenylglycine methyl ester, a substituted amino acid derivative of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a robust synthetic route, and methods for its characterization. Furthermore, it explores the potential applications of this and structurally related compounds in the development of novel therapeutics.

Introduction and Physicochemical Properties

3,4-Dichlorophenylglycine methyl ester is a non-natural amino acid derivative featuring a phenylglycine core substituted with two chlorine atoms at the 3 and 4 positions of the aromatic ring. The presence of the dichloro-substituted phenyl ring significantly influences the molecule's lipophilicity and electronic properties, making it a valuable building block in the design of bioactive compounds. The methyl ester modification at the carboxylic acid terminus is a common strategy in drug development to enhance cell permeability and bioavailability, as the ester can be hydrolyzed in vivo by esterases to release the active carboxylic acid.

Below is a summary of the key physicochemical properties of 3,4-dichlorophenylglycine methyl ester hydrochloride, the common salt form of the compound.

| Property | Value | Source |

| CAS Number | 1078611-21-8 (for hydrochloride salt) | [1] |

| Molecular Formula | C₉H₉Cl₂NO₂·HCl | [1] |

| Molecular Weight | 270.54 g/mol (for hydrochloride salt) | [1] |

| Appearance | White powder | [1] |

| Purity | Typically ≥95% | [1] |

Chemical Structure:

Caption: Chemical structure of 3,4-dichlorophenylglycine methyl ester.

Synthesis of 3,4-Dichlorophenylglycine Methyl Ester

The synthesis of 3,4-dichlorophenylglycine methyl ester can be efficiently achieved in a two-step process. The first step involves the synthesis of the corresponding amino acid, 3,4-dichlorophenylglycine, via the Strecker synthesis. The second step is the esterification of the amino acid to its methyl ester.

Step 1: Synthesis of 3,4-Dichlorophenylglycine via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[2] In this case, the starting material is 3,4-dichlorobenzaldehyde. The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: To this solution, ammonium chloride (NH₄Cl, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) are added. The flask is then sealed and the reaction mixture is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting crude α-aminonitrile is then subjected to hydrolysis by refluxing with a strong acid, such as concentrated hydrochloric acid (HCl). This step converts the nitrile group to a carboxylic acid.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid 3,4-dichlorophenylglycine is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Caption: Workflow for the Strecker synthesis of 3,4-dichlorophenylglycine.

Step 2: Esterification of 3,4-Dichlorophenylglycine

The carboxylic acid group of 3,4-dichlorophenylglycine can be converted to its methyl ester using several standard methods. A particularly effective and straightforward method is the use of thionyl chloride (SOCl₂) in methanol.[3][4] This method is advantageous as it proceeds under mild conditions and typically results in high yields of the amino acid ester hydrochloride salt, which is often a stable, crystalline solid.[5]

Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4-dichlorophenylglycine (1 equivalent) in anhydrous methanol. The flask should be equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride (1.2-1.5 equivalents) is added dropwise to the cooled suspension with vigorous stirring. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature or gently warmed (e.g., to 40-50 °C) until the reaction is complete, as monitored by TLC.

-

Isolation of Product: The solvent is removed under reduced pressure to yield the crude 3,4-dichlorophenylglycine methyl ester hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the pure product as a white crystalline solid.

An alternative mild and efficient method for this esterification is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature.[5]

Spectroscopic Characterization

The structure of 3,4-dichlorophenylglycine methyl ester can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectroscopy

Predicted ¹H NMR (in CDCl₃, referenced to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | Ar-H |

| ~ 7.3 | dd | 1H | Ar-H |

| ~ 7.2 | d | 1H | Ar-H |

| ~ 4.5 | s | 1H | α-CH |

| ~ 3.7 | s | 3H | -OCH₃ |

| ~ 2.0 (broad) | s | 2H | -NH₂ |

Predicted ¹³C NMR (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C=O (ester) |

| ~ 138 | Ar-C (quaternary) |

| ~ 133 | Ar-C (quaternary) |

| ~ 131 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 58 | α-CH |

| ~ 53 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 3,4-dichlorophenylglycine methyl ester would exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands (in KBr or as a thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, broad | N-H stretch (amine) |

| 2850-3000 | Medium | C-H stretch (aliphatic and aromatic) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1600, 1475 | Medium to weak | C=C stretch (aromatic ring) |

| 1100-1300 | Strong | C-O stretch (ester) |

| 700-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3,4-dichlorophenylglycine methyl ester, the expected molecular ion peak in the mass spectrum would correspond to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Caption: Logical workflow for the spectroscopic characterization of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 3,4-dichlorophenylglycine methyl ester are not extensively documented in publicly available literature, the broader class of substituted phenylglycine derivatives has shown significant potential in various therapeutic areas. The introduction of substituents on the phenyl ring allows for the fine-tuning of pharmacological properties, making these compounds attractive scaffolds for drug design.

-

Anticonvulsant Activity: Phenylglycine derivatives have been investigated for their potential as anticonvulsant agents. The modulation of their structure can lead to compounds with significant efficacy in preclinical models of epilepsy.

-

Anti-inflammatory Agents: Certain N-phenylglycine derivatives have been designed and synthesized as potential anti-inflammatory agents, demonstrating notable activity in in-vivo assays.[5]

-

Antifungal and Pesticidal Activity: Recent studies have explored 2-phenylglycine derivatives as potential antifungal agents and pesticides. Some of these compounds have shown promising activity against various plant pathogens.

-

Building Blocks for Complex Molecules: Substituted phenylglycines serve as crucial chiral building blocks for the synthesis of more complex pharmaceutical agents. The 3,4-dichloro substitution pattern is found in a number of biologically active molecules, suggesting that 3,4-dichlorophenylglycine and its esters could be valuable intermediates.

The methyl ester form of these derivatives is often employed as a prodrug strategy to improve pharmacokinetic properties. The ester can mask the polar carboxylic acid group, facilitating passage through biological membranes. Once inside the target cells or tissues, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid.

Conclusion

3,4-Dichlorophenylglycine methyl ester is a synthetically accessible and versatile building block with potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and robust synthetic pathway based on well-established chemical transformations, and a comprehensive outline for its spectroscopic characterization. The exploration of the biological activities of related phenylglycine derivatives highlights the potential of this compound scaffold in the development of new therapeutic agents. Further research into the specific biological profile of 3,4-dichlorophenylglycine methyl ester and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 5(5), 374-377.

-

Pianeta Chimica. Synthesis of Amino Acid Methyl Ester Hydrochloride. Available at: [Link]

- Linton, A., et al. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 20(6), 10839-10850.

- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. JP4356292B2.

- McGhie, S. (2002). PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION.

-

The Fischer Esterification. (n.d.). Available at: [Link]

- Kim, D. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.

- Abraham, R. J., et al. (2005). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 23-36.

-

Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

- Seco, J. M., et al. (2010). 13C NMR as a General Tool for the Assignment of Absolute Configuration Electronic Supplementary Information.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Esterification. Available at: [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Available at: [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene amine hydrochloride (norsertraline). Available at: [Link]

- Li, J., et al. (2014). 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58.

-

The Royal Society of Chemistry. (n.d.). Prediction of 1H NMR Chemical Shifts for Ionic Liquids. Available at: [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dichlorobenzotrichloride. Available at: [Link]

Sources

- 1. 3,4-Dichloro-DL-phenylglycine methyl ester hydrochloride [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pianetachimica.it [pianetachimica.it]

- 4. mdpi.com [mdpi.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Unnatural Amino Acid 3,4-Dichlorophenylglycine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the unnatural amino acid 3,4-dichlorophenylglycine, a compelling scaffold for the development of novel therapeutic agents. We will delve into the synthesis of the core structure, explore strategies for its derivatization, and discuss the potential biological activities and structure-activity relationships of the resulting compounds. This document is intended to serve as a valuable resource for researchers actively engaged in medicinal chemistry and drug discovery.

The Significance of the 3,4-Dichlorophenylglycine Scaffold

Unnatural amino acids are pivotal in modern medicinal chemistry, offering a route to expand chemical diversity and develop compounds with enhanced pharmacological profiles. The 3,4-dichlorophenylglycine core is of particular interest due to the presence of the dichlorinated phenyl ring, a motif found in numerous biologically active compounds. The chlorine substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Derivatives of this scaffold have shown potential in a range of therapeutic areas, including as anticonvulsants and anti-inflammatory agents[1][2]. The strategic modification of the amino acid backbone allows for the fine-tuning of physicochemical properties and biological activity, making 3,4-dichlorophenylglycine a versatile starting point for drug discovery programs.

Synthesis of the 3,4-Dichlorophenylglycine Core

The synthesis of the racemic 3,4-dichlorophenylglycine core can be efficiently achieved through well-established synthetic methodologies for α-amino acids, namely the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize the readily available 3,4-dichlorobenzaldehyde as a starting material.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile followed by its hydrolysis to the corresponding amino acid[3][4][5][6][7].

Sources

- 1. Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

Navigating the Labyrinth: A Technical Safety Guide to Methyl α-Amino-3,4-dichlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these is Methyl α-amino-3,4-dichlorophenylacetate, a compound of interest with a nuanced safety profile that demands rigorous adherence to safety protocols. This guide, designed for the discerning scientist, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more instructive understanding of the safe handling, storage, and emergency management of this compound.

The structural backbone of this molecule, featuring a dichlorinated phenyl ring, an amino group, and a methyl ester, suggests a complex reactivity and toxicology profile. By understanding the inherent properties of its constituent parts, we can proactively mitigate risks and ensure a safe laboratory environment. This document is built on the foundational principles of scientific integrity, providing not just instructions, but the rationale behind them.

Section 1: Chemical Identity and Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale & Key Considerations |

| Molecular Formula | C₉H₉Cl₂NO₂ | Based on chemical structure. |

| Molecular Weight | ~234.08 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Based on the appearance of similar compounds like 3,4-dichlorophenylacetic acid.[1] |

| Solubility | Limited solubility in water; likely soluble in organic solvents. | The dichlorophenyl group imparts hydrophobicity, while the amino and ester groups may provide some polarity.[1] |

| Melting Point | Not definitively known; expected to be a solid at room temperature. | 3,4-Dichlorophenylacetic acid has a melting point of 89-91 °C. The addition of the amino and methyl groups will alter this. |

| Boiling Point | Not determined. Likely to decompose at elevated temperatures. | Aromatic amines and esters can be thermally sensitive. |

| Vapor Pressure | Expected to be low at room temperature. | Consistent with a solid organic compound of this molecular weight. |

Section 2: Hazard Identification and Classification: A Proactive Approach

Given the absence of a specific GHS classification for Methyl α-amino-3,4-dichlorophenylacetate, a precautionary approach is warranted. We will extrapolate the hazard profile from its key structural motif, 3,4-dichloroaniline, a compound with a well-documented and significant hazard profile.

Anticipated GHS Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.[2][3]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[2][3]

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[3]

-

Skin Sensitization: Category 1 - May cause an allergic skin reaction.[2][3]

-

Hazardous to the Aquatic Environment (Acute and Chronic): Category 1 - Very toxic to aquatic life with long-lasting effects.[2][3]

The "Why" Behind the Hazards:

The high toxicity profile is strongly influenced by the 3,4-dichloroaniline moiety. Aromatic amines are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal. The chlorinated phenyl ring enhances the molecule's lipophilicity, potentially increasing its absorption through the skin and cell membranes.

The potential for serious eye damage is a critical consideration. Amines can be corrosive to eye tissue. The ester functional group, while less reactive than an acid chloride, can still contribute to irritation.

Skin sensitization is another significant concern with aromatic amines. Repeated exposure can lead to an allergic-contact dermatitis.

The environmental toxicity is also linked to the chlorinated aromatic structure, which is often persistent and bioaccumulative.

Section 3: First-Aid Measures: Rapid and Informed Response

In the event of an exposure, immediate and appropriate first-aid is crucial. All laboratory personnel handling this compound must be familiar with these procedures.

-

Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Self-Protection for the First Aider: First responders should wear appropriate personal protective equipment (PPE) to avoid secondary contamination.

Section 4: Fire-Fighting Measures: Containing the Blaze and its Byproducts

While not expected to be highly flammable, this compound will burn. The primary concern in a fire is the generation of highly toxic and corrosive decomposition products.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards Arising from the Chemical: Combustion is expected to produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][4] Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment and Precautions for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Section 5: Accidental Release Measures: A Step-by-Step Protocol

A spill of Methyl α-amino-3,4-dichlorophenylacetate requires a calm, methodical, and well-rehearsed response to minimize exposure and environmental contamination.

Protocol for a Small Spill:

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the area. Restrict access to the spill zone.

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

-

Containment: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

-

Collection: Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (e.g., a soap and water solution), followed by a water rinse.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Diagram of Spill Response Workflow:

Caption: Workflow for responding to a chemical spill.

Section 6: Handling and Storage: Proactive Safety Measures

Safe handling and storage are paramount to preventing accidental exposures.

Handling:

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2] For procedures with a higher risk of aerosol generation, a respirator may be necessary.

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling.[3]

Storage:

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated area.[4]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and acid anhydrides.[3][4]

-

Security: Store in a locked cabinet or other secure location to prevent unauthorized access.

Section 7: Exposure Controls and Personal Protection: A Multi-Layered Defense

A robust exposure control plan relies on a combination of engineering controls, administrative controls, and personal protective equipment.

| Control Measure | Specification | Rationale |

| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of dusts and vapors. |

| Eye Protection | Safety glasses with side shields or chemical goggles.[2] | To prevent eye contact with splashes or dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin absorption. |

| Skin and Body Protection | Lab coat, closed-toe shoes. | To protect skin from accidental contact. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if engineering controls are insufficient or during emergency response. | To prevent inhalation of harmful dusts or vapors. |

Diagram of PPE Selection Logic:

Caption: Decision tree for selecting appropriate PPE.

Section 8: Stability and Reactivity: Understanding Chemical Behavior

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]

-

Conditions to Avoid: Avoid exposure to heat, light, and air.[4]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

-

Hazardous Decomposition Products: Under fire conditions, it is expected to decompose to produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3][4]

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.[4]

Section 9: Toxicological Information: A Data-Informed Perspective

As previously stated, a comprehensive toxicological profile for Methyl α-amino-3,4-dichlorophenylacetate is not available. The following information is inferred from the known toxicology of 3,4-dichloroaniline.

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2][3]

-

Germ Cell Mutagenicity: Data not available for the target compound.

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[2]

-

Reproductive Toxicity: Data not available for the target compound.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): The primary target organ is expected to be the blood, leading to methemoglobinemia.

Section 10: Ecological Information

Based on the 3,4-dichloroaniline moiety, this compound is expected to be very toxic to aquatic life with long-lasting effects.[2][3] It is crucial to prevent its release into the environment.

Section 11: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Product: Dispose of in accordance with all applicable local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

-

Contaminated Packaging: Dispose of as unused product.[2]

Conclusion: A Culture of Safety

The safe handling of Methyl α-amino-3,4-dichlorophenylacetate, and indeed any novel chemical entity, is not merely a matter of following a checklist. It requires a deep understanding of the potential hazards, a proactive approach to risk mitigation, and a commitment to a culture of safety. By internalizing the principles and protocols outlined in this guide, researchers can confidently and responsibly advance their scientific endeavors.

References

-

PubChem. (n.d.). p-Aminophenylacetic acid ethyl ester. National Institutes of Health. Retrieved from [Link]

- Bedair, A. H., et al. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica.

- Bedair, A. H., et al. (2025, August 9). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica.

-

PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. National Institutes of Health. Retrieved from [Link]

- Fife, T. H., & De, N. C. (1974). Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. Journal of the American Chemical Society, 96(19), 6158–6165.

-

PubChem. (n.d.). 4'-Amino-3',5'-dichloroacetophenone. National Institutes of Health. Retrieved from [Link]

Sources

Unlocking New Therapeutic Potential: A Technical Guide to the Medicinal Chemistry Applications of 3,4-Dichlorophenylglycine Esters

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel therapeutic agents, the exploration of underutilized chemical scaffolds presents a significant opportunity for innovation. 3,4-Dichlorophenylglycine, a structurally unique amino acid, stands as one such scaffold. While the 3,4-dichlorophenyl moiety is a recognized pharmacophore in several approved drugs, the medicinal chemistry applications of its amino acid esters remain a largely uncharted territory. This technical guide serves as a forward-looking exploration into the potential of 3,4-dichlorophenylglycine esters as valuable building blocks and prodrugs in modern drug discovery. By combining established synthetic methodologies with predictive structure-activity relationship (SAR) analysis, we will delineate a strategic roadmap for the synthesis, characterization, and biological evaluation of these promising compounds. This whitepaper is intended to be a catalyst for research, providing the foundational knowledge and experimental frameworks necessary to unlock the therapeutic potential of this intriguing class of molecules.

The 3,4-Dichlorophenylglycine Scaffold: An Overview

The 3,4-dichlorophenylglycine scaffold combines the chirality and peptidic potential of an amino acid with the distinct electronic and steric properties of a 3,4-dichlorinated aromatic ring. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific molecular interactions.

Physicochemical Properties and Rationale for Esterification

3,4-Dichlorophenylglycine itself is a crystalline solid with a molecular weight of 220.05 g/mol [1]. As an amino acid, it possesses both an acidic carboxyl group and a basic amino group, making it zwitterionic at physiological pH. While the parent amino acid is a valuable building block for peptide synthesis, its direct use as a therapeutic agent can be limited by suboptimal pharmacokinetic properties such as poor membrane permeability and rapid metabolism.

Esterification of the carboxylic acid moiety is a well-established prodrug strategy to address these limitations. By converting the polar carboxylic acid to a more lipophilic ester, it is possible to:

-

Enhance Membrane Permeability: The increased lipophilicity of the ester can facilitate passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.

-

Improve Oral Bioavailability: Enhanced absorption from the gastrointestinal tract is a common outcome of increased lipophilicity.

-

Modulate Solubility: Esterification can be used to fine-tune the solubility profile of a drug candidate.

-

Mask Toxicity: In some cases, the free carboxylic acid group can contribute to local irritation or toxicity, which can be mitigated by its temporary masking as an ester.

-

Control Drug Release: The rate of in vivo hydrolysis of the ester back to the active carboxylic acid can be tailored by modifying the nature of the alcohol used for esterification, allowing for controlled-release formulations.

The following diagram illustrates the fundamental concept of the ester prodrug approach for 3,4-dichlorophenylglycine.

Figure 1: Ester Prodrug Concept for 3,4-Dichlorophenylglycine.

Synthetic Strategies for 3,4-Dichlorophenylglycine Esters

The synthesis of 3,4-dichlorophenylglycine esters can be achieved through several well-established esterification methods. The choice of method will depend on the scale of the reaction, the desired purity, and the stability of the starting materials and products.

Fischer Esterification

This is a classic and straightforward method involving the reaction of the amino acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.

Protocol 1: Synthesis of 3,4-Dichlorophenylglycine Methyl Ester Hydrochloride

-

Suspend 3,4-dichlorophenylglycine (1.0 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add a stoichiometric amount of thionyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude 3,4-dichlorophenylglycine methyl ester hydrochloride.

-

The product can be purified by recrystallization from methanol/diethyl ether.

Steglich Esterification

For more sensitive substrates or when milder conditions are required, the Steglich esterification is an excellent alternative. This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Protocol 2: Synthesis of Benzyl (3,4-Dichlorophenyl)glycinate

-

Dissolve N-protected 3,4-dichlorophenylglycine (e.g., Boc- or Cbz-protected) (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC or DIC (1.1 eq) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, filter off the urea byproduct.

-

Wash the filtrate sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The N-protecting group can then be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz).

The following diagram illustrates a generalized workflow for the synthesis and purification of 3,4-dichlorophenylglycine esters.

Figure 2: General Synthetic Workflow for 3,4-Dichlorophenylglycine Esters.

Potential Medicinal Chemistry Applications

While direct biological data for 3,4-dichlorophenylglycine esters is scarce in the public domain, we can extrapolate potential applications by examining the known activities of structurally related compounds.

As Intermediates for Bioactive Molecules

The 3,4-dichlorophenyl moiety is present in a number of drugs with diverse mechanisms of action. This suggests that 3,4-dichlorophenylglycine esters could serve as valuable intermediates in the synthesis of novel analogs of these drugs.

| Drug/Compound Class | Therapeutic Area | Mechanism of Action | Potential Application of 3,4-Dichlorophenylglycine Ester Intermediates |

| Sertraline (and related compounds) | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI) | Synthesis of novel SSRIs with modified pharmacokinetic profiles. |

| Diclofenac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID), COX inhibitor | Development of novel NSAIDs with potentially improved GI safety profiles. |

| Diuron | Herbicide | Photosystem II inhibitor | Exploration in agrochemical research for new herbicides. |

| Various Kinase Inhibitors | Oncology | Inhibition of specific protein kinases | Incorporation into novel kinase inhibitor scaffolds. |

As Potential Neuromodulators

Phenylglycine derivatives are known to interact with various targets in the central nervous system (CNS). For instance, (S)-3,4-dicarboxyphenylglycine is an agonist at the metabotropic glutamate receptor 8 (mGluR8) and has shown efficacy in models of inflammatory and neuropathic pain[2]. The racemate of 3,4-dicarboxyphenylglycine exhibits potent anticonvulsant activity[1]. It is plausible that esters of 3,4-dichlorophenylglycine could also modulate neuronal signaling pathways.

Proposed Research Directions:

-

Screening against a panel of CNS receptors: This should include glutamate receptors (ionotropic and metabotropic), dopamine transporters, and serotonin transporters.

-

In vivo models of neurological disorders: Evaluation in models of epilepsy, neuropathic pain, and depression.

As Antimicrobial or Antiparasitic Agents

The lipophilic and electron-withdrawing nature of the 3,4-dichlorophenyl group can enhance the ability of a molecule to disrupt microbial cell membranes or inhibit essential enzymes. Many compounds containing this moiety have been investigated for their antimicrobial and antiparasitic properties.

Proposed Research Directions:

-

Screening against a panel of pathogenic bacteria and fungi.

-

Evaluation against parasites such as Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease).

Structure-Activity Relationships (SAR): A Predictive Framework

While a definitive SAR for 3,4-dichlorophenylglycine esters cannot be established without experimental data, we can propose a predictive framework based on general medicinal chemistry principles. The key points of diversification for SAR studies would be the ester group and the stereochemistry at the α-carbon.

Figure 3: Predictive SAR Framework for 3,4-Dichlorophenylglycine Esters.

Key Considerations for SAR Studies:

-

Ester Chain Length and Branching: A systematic variation of the alcohol used for esterification (e.g., methyl, ethyl, propyl, isopropyl, butyl, benzyl) will allow for the optimization of lipophilicity and the rate of enzymatic hydrolysis.

-

Stereochemistry: The synthesis and evaluation of both the D- and L-enantiomers, as well as the racemate, is crucial, as biological targets are often stereoselective.

Future Directions and Conclusion

The field of medicinal chemistry is in constant need of novel, synthetically accessible scaffolds that can be elaborated into new therapeutic agents. 3,4-Dichlorophenylglycine esters represent a promising, yet underexplored, class of compounds that fit this description.

This technical guide has provided a comprehensive theoretical framework for the synthesis and potential applications of these molecules. By leveraging established esterification protocols and a rational, SAR-driven approach to molecular design, researchers can begin to explore the therapeutic potential of this scaffold.

The key takeaways for drug discovery professionals are:

-

3,4-Dichlorophenylglycine esters are readily synthesizable from the parent amino acid using standard and scalable methods.

-

The ester moiety provides a versatile handle for tuning the pharmacokinetic properties of the molecule, making it an ideal candidate for a prodrug approach.

-

The known biological activities of structurally related compounds suggest that 3,4-dichlorophenylglycine esters may have utility as neuromodulators, antimicrobial agents, or as intermediates in the synthesis of other complex bioactive molecules.

It is our hope that this guide will stimulate further research into this promising area and ultimately lead to the discovery of new medicines with improved efficacy and safety profiles. The path forward requires a systematic approach to synthesis, in vitro screening, and in vivo evaluation to fully elucidate the medicinal chemistry applications of 3,4-dichlorophenylglycine esters.

References

-

Moldrich, R. X., Beart, P. M., Jane, D. E., Chapman, A. G., & Meldrum, B. S. (2001). Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice. Neuropharmacology, 40(5), 732–735. [Link][1]

-

Fabbrizzi, G., et al. (2007). Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on inflammatory and neuropathic pain in mice. Neuropharmacology, 52(2), 519-527. [Link][2]

Sources

An In-depth Technical Guide to the Synthesis of TAAR1 Ligand Intermediates: The Strategic Incorporation of the 3,4-Dichloro Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia.[1][2] The development of potent and selective TAAR1 agonists is a key focus of modern medicinal chemistry. Within this pursuit, the strategic incorporation of a 3,4-dichloro substitution pattern on aromatic scaffolds has proven to be a critical determinant of ligand efficacy and pharmacokinetic properties. This guide provides a comprehensive technical overview of the synthesis of 3,4-dichloro substituted intermediates, which are pivotal in the construction of novel TAAR1 ligands. We will delve into the underlying principles of synthetic route design, provide detailed experimental protocols, and discuss the critical aspects of process optimization and characterization.

Introduction: The Ascendancy of TAAR1 in Neuropharmacology

TAAR1, a G protein-coupled receptor (GPCR), plays a crucial role in modulating monoaminergic neurotransmission, primarily affecting dopamine, norepinephrine, and serotonin systems.[3] Discovered in 2001, it is activated by endogenous trace amines such as β-phenethylamine and tyramine.[3][4] Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a novel mechanism of action that may provide antipsychotic effects without the debilitating side effects commonly associated with D2 blockade, such as catalepsy.[1][2] The therapeutic potential of TAAR1 extends to depression, addiction, and other CNS disorders.[5]

TAAR1 Signaling Pathways

TAAR1 activation initiates a cascade of intracellular signaling events. It is primarily coupled to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7][8] However, evidence also suggests coupling to other G proteins and β-arrestin-dependent pathways, highlighting the complexity of its signaling profile.[6][8] Understanding these pathways is crucial for designing ligands with specific functional selectivity.

Caption: Simplified TAAR1 signaling cascade.

The Significance of the 3,4-Dichloro Moiety: A Structure-Activity Relationship (SAR) Perspective

The introduction of a 3,4-dichloro substitution pattern onto the aromatic core of TAAR1 ligands is a frequently employed strategy to enhance potency and modulate pharmacokinetic properties. While specific SAR data for 3,4-dichloro substituted TAAR1 ligands is often proprietary, general principles of halogenation in medicinal chemistry provide a strong rationale for this approach.

-

Increased Lipophilicity: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and access the intracellularly located TAAR1.[3]

-

Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation compared to a C-H bond, potentially leading to a longer half-life and improved bioavailability.

-

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine atoms can influence the pKa of nearby functional groups and the overall electronic distribution of the aromatic ring, which can impact receptor binding affinity.

-

Conformational Restriction: The steric bulk of the chlorine atoms can restrict the rotation of the aromatic ring, locking the ligand into a more favorable conformation for binding to the TAAR1 active site.

Strategic Approaches to the Synthesis of 3,4-Dichloro Intermediates

The synthesis of TAAR1 ligands bearing a 3,4-dichloro aromatic moiety typically involves the preparation of a key 3,4-dichlorinated building block, which is then elaborated to the final ligand structure. The choice of synthetic strategy depends on the overall structure of the target ligand and the availability of starting materials.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the final TAAR1 ligand to reveal a 3,4-dichloro-substituted aromatic precursor and a sidechain component. The key challenge then becomes the efficient and selective synthesis of the dichlorinated intermediate.

Caption: General retrosynthetic approach for 3,4-dichloro TAAR1 ligands.

Common Synthetic Routes to 3,4-Dichloroaromatic Intermediates

Two primary strategies are employed for the synthesis of 3,4-dichloroaromatic intermediates:

-

Direct Chlorination of an Aromatic Precursor: This involves the electrophilic aromatic substitution of a suitable aromatic starting material with a chlorinating agent.

-

Construction of the Aromatic Ring from Dichlorinated Precursors: This approach utilizes smaller, already dichlorinated building blocks to construct the desired aromatic core.

Core Synthesis Protocols: A Detailed Walkthrough

This section provides detailed, step-by-step protocols for the synthesis of a key 3,4-dichloro intermediate, 3,4-dichloropyridazine, which can serve as a versatile building block for a variety of TAAR1 ligands.[9]

Synthesis of 3,4-Dichloropyridazine

This synthesis is a multi-step process starting from a commercially available precursor.

Caption: Synthetic workflow for 3,4-dichloropyridazine.

Protocol 1: Synthesis of Compound 2 [9]

| Step | Procedure | Rationale |

| 1 | Dissolve Compound 1 (1.0 eq) in acetonitrile. | Acetonitrile is a suitable polar aprotic solvent for this condensation reaction. |

| 2 | Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature (25-30°C). | The slight excess of hydrazine hydrate ensures complete conversion of the starting material. The reaction is exothermic, so slow addition is necessary to control the temperature. |

| 3 | Stir the reaction mixture for 6 hours at room temperature. | This allows the reaction to proceed to completion. |

| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC is a quick and effective method to determine when the starting material has been fully consumed. |

| 5 | Upon completion, filter the reaction mixture to collect the solid product. | The product precipitates out of the reaction mixture upon formation. |

| 6 | Wash the solid product with ethyl acetate and dry to obtain Compound 2. | Washing with a suitable solvent removes any unreacted starting materials or soluble impurities. |

Protocol 2: Synthesis of Compound 3 [9]

| Step | Procedure | Rationale |

| 1 | Suspend Compound 2 (1.0 eq) in tetrahydrofuran (THF). | THF is a good solvent for this oxidation reaction. |

| 2 | Add manganese dioxide (MnO2, 4.0 eq) to the suspension at room temperature (25°C). | MnO2 is a mild and selective oxidizing agent for this transformation. A significant excess is used to drive the reaction to completion. |

| 3 | Stir the reaction mixture for 8 hours at room temperature. | This provides sufficient time for the oxidation to occur. |

| 4 | Monitor the reaction by TLC. | Ensures complete conversion of Compound 2. |

| 5 | Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2. | Celite is a filter aid that helps to remove fine solid particles. |

| 6 | Concentrate the filtrate under reduced pressure to obtain Compound 3. | This removes the solvent to yield the crude product. |

Protocol 3: Synthesis of 3,4-Dichloropyridazine (Compound 4) [9]

| Step | Procedure | Rationale |

| 1 | Add Compound 3 (1.0 eq) to isopropanol. | Isopropanol serves as the solvent for this chlorination reaction. |

| 2 | Slowly add phosphorus oxychloride (POCl3, 2.5 eq) to the mixture. | POCl3 is a powerful chlorinating agent. The reaction is highly exothermic and releases HCl gas, so slow addition and proper ventilation are crucial. |

| 3 | Heat the reaction mixture to reflux (approximately 80°C) for 3 hours. | The elevated temperature is necessary to drive the chlorination reaction to completion. |

| 4 | Monitor the reaction by TLC. | Confirms the disappearance of the starting material. |

| 5 | After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. | Quenching with ice neutralizes the excess POCl3 and precipitates the product. This step must be performed with extreme caution in a well-ventilated fume hood. |

| 6 | Extract the product with a suitable organic solvent (e.g., dichloromethane). | This separates the organic product from the aqueous layer. |

| 7 | Wash the organic layer with saturated sodium bicarbonate solution and then brine. | This removes any remaining acidic impurities and salts. |

| 8 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dichloropyridazine. | This removes residual water from the organic solvent before its removal. |

| 9 | Purify the crude product by column chromatography or recrystallization. | This is necessary to obtain the final product with high purity. |

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final TAAR1 ligand must be rigorously confirmed using a suite of analytical techniques.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of the atoms in the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and quantify any impurities. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Melting Point Analysis | To provide an indication of the purity of a solid compound. |

Challenges and Troubleshooting

The synthesis of 3,4-dichloro substituted TAAR1 ligand intermediates can present several challenges.

-

Regioselectivity of Chlorination: When using direct chlorination methods, achieving the desired 3,4-dichloro isomer can be challenging due to the formation of other isomers. Careful optimization of reaction conditions (catalyst, solvent, temperature) is crucial.[10]

-

Over-chlorination: The reaction conditions that favor dichlorination can sometimes lead to the formation of tri- or even tetrachlorinated byproducts. Controlling the stoichiometry of the chlorinating agent and the reaction time is essential to minimize these side reactions.[11]

-

Purification: The separation of the desired 3,4-dichloro isomer from other isomers and over-chlorinated byproducts can be difficult. Efficient purification techniques such as column chromatography or recrystallization are often required.[12][13]

-

Safety: Many chlorinating agents, such as chlorine gas and phosphorus oxychloride, are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[14]

Conclusion and Future Directions

The synthesis of 3,4-dichloro substituted intermediates is a critical aspect of the development of novel TAAR1 ligands. The strategies and protocols outlined in this guide provide a solid foundation for researchers in this field. Future innovations in synthetic methodology, such as the development of more selective and efficient chlorination catalysts and the application of flow chemistry, will undoubtedly further streamline the synthesis of these important compounds and accelerate the discovery of new therapeutics for neuropsychiatric disorders.[15] The continued exploration of the structure-activity relationships of TAAR1 ligands will also guide the design of next-generation molecules with improved potency, selectivity, and pharmacokinetic profiles.

References

- Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv.

- TAAR1 - Wikipedia. Wikipedia.

- The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology.

- Method for chlorination of methylated aromatic compounds.

- Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Molecules.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.

- Schematic representation of the TAAR1 signaling pathways in the NAc. It...

- Structure-Based Design of Novel G-Protein-Coupled Receptor TAAR1 Agonists as Potential Antipsychotic Drug Candid

- Small molecule and synthetic therapeutics workflow solutions. Biotage.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.

- Synthesis of a carbon-11 labeled ligand targeting trace amine associated receptor 1. Journal of Nuclear Medicine.

- Aromatic chlorination process and formation of possible key reactive species A2 and A3.

- TAAR signal transduction pathways. a The odor-induced signaling pathway...

- Novel synthesis method of 3,4-dichloropyridazine.

- Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.

- Small Molecule Purification.

- Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain. Journal of Neurochemistry.

- Streamlining Synthesis: Advanced Strategies in Small Molecule API Process Optimization.

- Process for the chlorination of aromatic compounds.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Purification Technologies Small Molecules. KD Pharma Group.

- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology.

- How to improve synthesis workflow by over 90%. Biotage.

- Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis. Benchchem.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Structure-Based Design of Novel G-Protein-Coupled Receptor TAAR1 Agonists as Potential Antipsychotic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAAR1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]

- 5. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 9. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]

- 10. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]

- 13. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]

- 14. isca.me [isca.me]

- 15. jocpr.com [jocpr.com]

A Senior Application Scientist's Guide to Chiral Phenylglycine Analogs in Drug Discovery

Abstract

Chiral phenylglycine and its analogs are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry. Their unique structural feature, a phenyl ring directly attached to the α-carbon, imparts conformational constraints and novel interaction capabilities within biological systems. This guide provides an in-depth technical overview of the synthesis, purification, and application of chiral phenylglycine analogs for researchers, scientists, and drug development professionals. We will explore the fundamental importance of chirality in drug design, delve into various synthetic strategies for obtaining enantiomerically pure phenylglycine derivatives, and present detailed experimental protocols. Furthermore, this guide will highlight the role of these valuable building blocks in the development of therapeutics, including antiviral and anticancer agents, and discuss future trends in the field.

The Significance of Chirality and Phenylglycine in Medicinal Chemistry

The vast majority of biological molecules, including amino acids, sugars, and the receptors they interact with, are chiral. This inherent "handedness" of biological systems means that the two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The U.S. Food and Drug Administration (FDA) recognized this critical aspect and, in 1992, issued guidelines that emphasize the need to understand the properties of individual enantiomers of a chiral drug.[1][3] This has driven the development of asymmetric synthesis methods to produce single-enantiomer drugs, leading to safer and more effective therapeutics.[2][3][4]

Phenylglycine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[5] Its structure is unique in that a phenyl group is directly attached to the α-carbon of the amino acid.[5] This direct attachment restricts the conformational freedom of the molecule compared to its proteinogenic counterpart, phenylalanine, which has a methylene spacer.[6] This conformational rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for target receptors.

L-phenylglycine, in particular, is a crucial chiral intermediate in the synthesis of numerous pharmaceuticals.[5][7] It is a key component in β-lactam antibiotics (such as certain penicillins), streptogramin antibiotics, the anticancer drug Taxol, and even drugs targeting Alzheimer's disease.[5][8] Phenylglycine and its hydroxylated derivatives are also found in a variety of peptide-based natural products, including glycopeptide antibiotics.[5][6]

Strategies for the Synthesis of Enantiomerically Pure Phenylglycine Analogs

The production of single-enantiomer phenylglycine analogs is paramount for their use in drug discovery. Several strategies have been developed to achieve high enantiomeric purity, broadly categorized into classical resolution, asymmetric synthesis, and chemoenzymatic methods.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids. An asymmetric variation of this reaction allows for the preferential formation of one enantiomer. A notable example involves the use of (R)-phenylglycine amide as a chiral auxiliary.[9][10] This method can be accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired product.[9][10] This can result in high diastereomeric ratios (dr > 99/1) and excellent yields (76-93%).[9][10] The diastereomerically pure α-amino nitrile intermediate can then be converted to the target amino acid.[9][10]

Enzymatic Resolution

Enzymatic methods offer a highly selective and environmentally friendly approach to resolving racemic mixtures of phenylglycine derivatives.[11] Enzymes such as proteases (e.g., α-chymotrypsin) and acylases can stereoselectively hydrolyze N-acyl-DL-phenylglycine esters or amides.[11][12] This process yields one enantiomer of the N-acyl amino acid and the other enantiomer of the free amino acid, which can then be separated. The use of immobilized enzymes can improve the efficiency and recyclability of the biocatalyst.[11][12]

A powerful extension of this is dynamic kinetic resolution (DKR) . In DKR, the enzymatic resolution is coupled with in-situ racemization of the unreactive enantiomer.[13] This allows for the theoretical conversion of 100% of the starting racemic mixture into a single, desired enantiomer.[13]

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic transformations. One such method couples the Strecker synthesis with a nitrilase-catalyzed hydrolysis.[14][15] In this one-pot process, racemic phenylglycinonitrile is formed chemically and then directly converted by a nitrilase to the corresponding chiral phenylglycine or phenylglycine amide.[14][15] By selecting a nitrilase variant with high enantioselectivity and optimizing reaction conditions to allow for in-situ racemization of the nitrile, a dynamic kinetic resolution can be achieved, leading to high yields and enantiomeric excess (ee) of the desired product.[14][15]

Experimental Protocols

Protocol: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

This protocol is adapted from the work of Boesten et al.[9][10]

Objective: To synthesize a nearly diastereomerically pure α-amino nitrile via a crystallization-induced asymmetric transformation.

Materials:

-

(R)-phenylglycine amide hydrochloride

-

Pivaldehyde

-

Sodium cyanide (NaCN)

-

Deionized water

-

Methanol

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-phenylglycine amide hydrochloride and an equimolar amount of pivaldehyde in water.

-

Heat the mixture to 70 °C with vigorous stirring.

-

Slowly add a 30% aqueous solution of sodium cyanide to the reaction mixture.

-

Continue stirring at 70 °C for 24-30 hours. A precipitate should form during this time.

-

Monitor the diastereomeric ratio (dr) of the precipitate over time using ¹H NMR analysis. The reaction is complete when the dr of the precipitated product is >99/1.

-

Cool the reaction mixture to room temperature and filter the solid product.

-

Wash the solid with cold water and dry under vacuum to yield the diastereomerically pure α-amino nitrile.

Expected Outcome: The α-amino nitrile, (R,S)-3, should be obtained in high yield (>90%) and high diastereomeric purity (>99/1).[9]

Protocol: Chemoenzymatic Synthesis of (R)-Phenylglycine

This protocol is based on the findings of Eppinger and Stolz.[15]

Objective: To synthesize (R)-phenylglycine from benzaldehyde in a one-pot chemoenzymatic reaction.

Materials:

-

Benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Resting cells of E. coli overexpressing a highly (R)-specific nitrilase variant

-

Buffer solution (e.g., potassium phosphate buffer)

Procedure:

-

Chemical Step (Strecker Synthesis): In a reaction vessel, combine benzaldehyde, ammonium chloride, and sodium cyanide in an aqueous solution.

-

Adjust the pH to approximately 9.5 with NaOH to facilitate the formation and in-situ racemization of phenylglycinonitrile.

-

Allow the chemical reaction to proceed for a set period to maximize the yield of racemic phenylglycinonitrile.

-

Enzymatic Step (Hydrolysis): Without purification of the intermediate, add the resting E. coli cells containing the (R)-specific nitrilase to the reaction mixture.

-

Maintain the pH and temperature at optimal conditions for the nitrilase activity.

-

The (R)-phenylglycinonitrile will be selectively hydrolyzed to (R)-phenylglycine, while the (S)-enantiomer racemizes under the alkaline conditions, continuously feeding the enzymatic reaction.

-

Monitor the reaction progress by chiral HPLC to determine the yield and enantiomeric excess of (R)-phenylglycine.

-

Once the reaction is complete, separate the cells by centrifugation and isolate the (R)-phenylglycine from the supernatant.

Expected Outcome: (R)-phenylglycine can be synthesized with high enantiomeric excess (≥95%) and in good yields (up to 81% relative to the initial benzaldehyde).[14][15]

Visualization of Key Processes

Asymmetric Strecker Synthesis Workflow

Caption: Chemoenzymatic Synthesis of (R)-Phenylglycine.

Applications of Chiral Phenylglycine Analogs in Drug Discovery

The unique structural and stereochemical properties of phenylglycine analogs make them valuable scaffolds in the design of various therapeutic agents.

Antiviral Agents

Phenylglycine derivatives have shown significant promise as antiviral agents, particularly as inhibitors of viral proteases.

-

Hepatitis C Virus (HCV): Phenylglycine has been identified as a promising P2 residue in inhibitors of the HCV NS3 protease. [16]Optimization of these phenylglycine-based inhibitors has led to compounds with nanomolar inhibition constants. [16]* Dengue Virus: Phenylalanine and phenylglycine analogs have been successfully incorporated into peptidic inhibitors of the dengue virus protease (NS2B-NS3) as arginine mimetics. [17]The substitution pattern on the phenyl ring significantly influences the inhibitory activity. [17]Further diversification of the phenylglycine scaffold is an active area of research for developing potent flaviviral protease inhibitors. [18]* HIV: Phenylalanine derivatives have been designed as inhibitors of the HIV-1 capsid protein, which is a promising target for antiretroviral therapy. [19]

Other Therapeutic Areas

-

Metalloproteinase Inhibitors: N-benzyl-arylsulfonyl-phenylglycine derivatives have been synthesized and evaluated as inhibitors of bacterial collagenases, which are implicated in diseases like gas gangrene and periodontal disease. [20]* Central Nervous System (CNS) Agents: Phenylglycine derivatives have been investigated as pharmacological tools to study the role of metabotropic glutamate receptors in the CNS. [21]* Peptidomimetics: The conformational constraints of phenylglycine make it an attractive building block for peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved properties such as resistance to proteolysis. [22]* Pesticides: Certain 2-phenylglycine derivatives containing a 1,3,4-oxadiazole moiety have demonstrated antifungal, antibacterial, and antiviral activities against plant pathogens, suggesting their potential as agricultural pesticides. [23]

Quantitative Data Summary

| Synthesis Method | Key Features | Yield | Enantiomeric/Diastereomeric Purity | Reference(s) |

| Asymmetric Strecker Synthesis | Crystallization-induced asymmetric transformation with a chiral auxiliary | 76-93% | >99/1 dr | ,[9] [10] |

| Enzymatic Resolution of N-acetyl-DL-phenylglycine | Stereoselective hydrolysis with immobilized α-chymotrypsin | ~50% | High ee | [11] |

| Chemoenzymatic Synthesis with Dynamic Kinetic Resolution | One-pot Strecker synthesis and nitrilase-catalyzed hydrolysis | Up to 81% | ≥95% ee | ,[14] [15] |

Future Perspectives

The field of chiral phenylglycine analogs in drug discovery continues to evolve. Future research will likely focus on:

-

Development of Novel Catalytic Systems: The design of more efficient and selective catalysts for asymmetric synthesis will remain a key area of investigation. This includes both chemical and biological catalysts.

-

Green Chemistry Approaches: There is a growing emphasis on developing more sustainable synthetic methods that minimize waste and use renewable resources. Chemoenzymatic and biocatalytic routes are well-aligned with these principles.

-

Expansion of the Chemical Space: The synthesis and evaluation of novel phenylglycine analogs with diverse substitution patterns will expand the range of available building blocks for drug discovery.

-

Integration with Computational Methods: The use of molecular modeling and in silico screening will continue to play a crucial role in the rational design of phenylglycine-based inhibitors for specific biological targets.

Conclusion

Chiral phenylglycine analogs are indispensable tools in modern drug discovery. Their unique structural features and the availability of robust synthetic methods for their enantioselective preparation have enabled their incorporation into a wide range of therapeutic agents. As our understanding of the intricate role of chirality in biological systems deepens, the importance of these valuable building blocks will only continue to grow. This guide has provided a comprehensive overview of the synthesis, characterization, and application of chiral phenylglycine analogs, with the aim of empowering researchers to leverage these powerful molecules in their drug discovery endeavors.

References

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]